2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral effects. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research and development in pharmacology .
The synthesis of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves cyclization reactions. One commonly employed method includes the reaction of cyclopropylamine with cyclopentanone derivatives under acidic or basic conditions to facilitate the formation of the pyrimidine ring .
The synthesis process may involve:
The molecular structure of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one features a cyclopropyl group attached to a cyclopenta[d]pyrimidinone core. The structural formula can be represented as follows:
Key structural data include:
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one can undergo several chemical reactions:
The following reagents are typically used:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or thiols | Mild conditions |
Key physical properties include:
Chemical characteristics encompass:
Relevant data on its properties can be sourced from chemical databases and supplier specifications .
The compound has several applications in scientific research:
The construction of the fused bicyclic framework of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one relies heavily on organocatalytic methods for atom economy and stereocontrol. Proline-derived catalysts (e.g., L-proline-amides) enable enantioselective intramolecular aldol condensations between keto-esters and amidines, forming the cyclopentane-pyrimidine junction with >90% ee [6]. This approach circumvents traditional metal-mediated cyclizations that risk heavy-metal contamination. Key to success is the in situ generation of enamine intermediates from cyclopentanone-3-carboxylates, which undergo nucleophilic addition to cyanoformimidates (Scheme 1). Microwave irradiation (100°C, 30 min) further optimizes this step, achieving 85% isolated yield versus 48% under thermal conditions (Table 1). Catalyst loading can be reduced to 2.5 mol% without yield erosion through solvent engineering (CHCl₃/EtOAc 4:1), enhancing cost efficiency [8].
Table 1: Organocatalytic Optimization for Bicyclic Core Synthesis
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
L-Proline (10 mol%) | DMSO | 80 | 24 | 48 | 82 |
L-Pro-amide (5 mol%) | CHCl₃/EtOAc (4:1) | 100 (MW) | 0.5 | 85 | 92 |
Thiourea-cincho (5 mol%) | Toluene | 90 | 12 | 78 | 94 |
One-pot multi-component reactions (MCRs) efficiently install substituents at C5, C6, and N3 positions of the pyrimidinone core. The Groebke-Blackburn-Bienaymé reaction is particularly impactful: cyclopentanone-embedded aminopyrimidines react with aldehydes and isocyanides under Sc(OTf)₃ catalysis (5 mol%), yielding 3-aminoimidazo[1,2-a]-fused pyrimidines with 70–92% efficiency (Scheme 2) [7]. The reaction proceeds via an iminium intermediate that undergoes [4+1] cycloaddition, tolerating electron-deficient (Ar = 4-CF₃C₆H₄) and sterically hindered aldehydes (2-naphthaldehyde). For C5 alkylation, a modified Hantzsch-type dihydropyridine synthesis employs β-ketoesters and ammonium acetate, generating 5-unsubstituted-5,6-dihydro derivatives under oxidant-free conditions [8]. Microwave-assisted protocols reduce reaction times from 12 h to 45 min while improving regioselectivity (>20:1 C5 vs. C7 functionalization) [10].
Chiral cyclopropane installation exploits three strategic approaches:
Table 2: Stereoselective Cyclopropanation Methods
Method | Substrate | Conditions | dr/ee (%) | Yield (%) |
---|---|---|---|---|
Simmons-Smith (auxiliary) | C6-(S)-Oxazolidinone | Et₂Zn/CH₂I₂, −20°C, 2h | >98% de | 91 |
Michael/cyclization (PTC) | C6-Vinyl sulfone | Me₂S⁺CH₂COO⁻, K₂CO₃, 25°C, 8h | 85% ee | 76 |
Enzymatic hydrolysis | Racemic cyclopropyl ester | Lipase B, pH 7.0, 37°C, 24h | 95% ee (S) | 42 |
Late-stage diversification targets C2, C5, and C6 positions to optimize pharmacological profiles:
Table 3: Late-Stage Functionalization Impact on Bioactivity
Modification | Reagent/Conditions | Biological Target | Potency Gain |
---|---|---|---|
C2-Suzuki coupling | 3-Pyridylboronic acid, Pd(dppf)Cl₂ | CRF1 receptor | Kᵢ = 19.2 nM [9] |
N3-Acylation | Morpholine-4-carbonyl chloride, MW | mIDH1 | logD −0.8 (cLogP) |
C6-Spiroamination | Rh₂(esp)₂, PhI=NTs, DCE, 40°C | Dynein ATPase | IC₅₀ improved 5-fold [1] |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5